3-Chloro-1-phenylprop-2-en-1-one
Description
3-Chloro-1-phenylprop-2-en-1-one (C₉H₇ClO, MW 166.61) is an α,β-unsaturated ketone with a chloro substituent at the β-position of the propenone chain and a phenyl group at the α-position. This compound is a yellow liquid synthesized via Lewis acid-catalyzed electrophilic addition, as demonstrated in the preparation of prostaglandin-related intermediates . Its structure enables reactivity typical of chalcone derivatives, including participation in Michael additions and cycloadditions. The compound’s electron-withdrawing chlorine substituent enhances electrophilicity, influencing its chemical behavior and applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MHZUGELJKUYWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with chloroacetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like ethanol at room temperature, yielding the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of 3-chloro-1-phenylprop-2-en-1-one may involve more efficient and scalable methods, such as solvent-free conditions or the use of ultrasound-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-1-phenylprop-2-en-1-one involves its reactivity with various biological targets. It can interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
The following analysis compares 3-Chloro-1-phenylprop-2-en-1-one with structurally related α,β-unsaturated ketones, focusing on molecular features, physicochemical properties, and biological activities.
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| 3-Chloro-1-phenylprop-2-en-1-one | C₉H₇ClO | Phenyl (C₆H₅), Cl at β-position | α,β-unsaturated ketone with Cl |
| (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁ClO₂ | 5-Cl-2-OH-phenyl, phenyl | Hydroxyl enhances H-bonding potential |
| 1-(3-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | C₁₂H₉ClOS | 3-Cl-thiophene, phenyl | Thiophene ring introduces sulfur |
| 3'-Chloropropiophenone | C₉H₉ClO | Cl at meta-position of phenyl | Saturated ketone (no α,β-unsaturation) |
Key Observations :
- The α,β-unsaturation in 3-Chloro-1-phenylprop-2-en-1-one distinguishes it from saturated analogs like 3'-Chloropropiophenone, which lacks conjugated reactivity .
- Substituents such as hydroxyl () or thiophene () alter electronic properties and intermolecular interactions.
Physicochemical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|
| 3-Chloro-1-phenylprop-2-en-1-one | Liquid (yellow) | Not reported | Not reported | Not reported |
| 3'-Chloropropiophenone | 45–47 | 124 | 1.325* | 1.4570 |
| 1-Chloro-3-(3-chlorophenyl)propan-2-one | Not reported | 90–93 (0.22–0.25 Torr) | 1.275 (predicted) | Not reported |
*Data from and . The target compound’s liquid state suggests lower melting points compared to crystalline analogs like 3'-Chloropropiophenone.
Biological Activity
3-Chloro-1-phenylprop-2-en-1-one, also known as 3-chloroacrylophenone, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of this compound.
Chemical Structure and Properties
The chemical formula of 3-chloro-1-phenylprop-2-en-1-one is , with a molecular weight of 166.60 g/mol. Its structure features a phenyl group attached to a propenone framework, with a chlorine atom substituent. The SMILES notation for this compound is Cl\C=C\C(=O)c1ccccc1, indicating the presence of a vinyl chloride moiety adjacent to a carbonyl group.
Synthesis Methods
Several synthetic routes have been developed for producing 3-chloro-1-phenylprop-2-en-1-one. Common methods include:
- Sonogashira Coupling : A one-pot reaction involving phenylacetylene and benzoyl chloride under palladium catalysis, yielding high stereoselectivity and good yields .
| Method | Yield (%) | Stereoselectivity (Z/E) |
|---|---|---|
| Sonogashira Coupling | 87 | 91/9 |
Biological Activities
Research indicates that 3-chloro-1-phenylprop-2-en-1-one exhibits various biological activities, including:
Antioxidant Properties
Studies have shown that this compound can act as an antioxidant, potentially mitigating oxidative stress in biological systems.
Antimicrobial Activity
Derivatives of 3-chloro-1-phenylprop-2-en-1-one have demonstrated promising antimicrobial effects. For instance, related chalcone derivatives have been reported to exhibit activity against various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus .
Anticancer Potential
Research has highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests that compounds similar to 3-chloro-1-phenylprop-2-en-1-one could serve as leads in anticancer drug development.
Study on Anticancer Activity
A study investigated the effects of chalcone derivatives, including those related to 3-chloro-1-phenylprop-2-en-1-one, on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through ROS generation.
Antimicrobial Efficacy Assessment
Another research effort evaluated the antimicrobial activity of several derivatives against Cryptococcus neoformans. Compounds with electron-withdrawing groups showed higher efficacy compared to those with electron-donating substituents, indicating the importance of molecular structure in determining biological activity .
The mechanism by which 3-chloro-1-phenylprop-2-en-1-one exerts its biological effects is primarily due to its electrophilic nature. The electron-withdrawing chlorine atom and the conjugated carbonyl group enhance its reactivity with nucleophiles in biological systems, leading to various chemical transformations that can influence cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
